molecular formula C14H14N2O3S B5555335 N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide

Cat. No.: B5555335
M. Wt: 290.34 g/mol
InChI Key: JYBAMDGCKGFCAS-UHFFFAOYSA-N
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Description

“N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide” is a chemical compound with the molecular formula C9H12N2O4 . It is also known as “Succinimide, n-[2-(2-oxo-3-oxazolidinyl)ethyl]-” and has a molecular weight of 212.2026 .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . In a related compound, the quinoline ring system is slightly bent, with a dihedral angle between the phenyl and the pyridine rings of 3.47 (7) .


Physical and Chemical Properties Analysis

The compound is solid at room temperature . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis Methods

  • Regioselective and Stereospecific Synthesis : Enantiopure 1,3-oxazolidin-2-ones are synthesized via a stereospecific and regioselective intramolecular nucleophilic ring opening of 2-(Boc-aminomethyl)aziridines. This method was used to produce the antibiotic linezolid, demonstrating a critical application in drug synthesis (Morán-Ramallal et al., 2008).

Biomedical Research

  • Antimicrobial Activity : Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and exhibit significant activities against bacterial and fungal strains. This highlights the potential use in antimicrobial therapies (Babu et al., 2012).

Structural and Chemical Studies

  • Structural Study : Oxazolidinones show potent activity against resistant Staphylococcus aureus species. NMR spectroscopy and molecular dynamics calculation studies on N-(1-benzoyl-3-pyrrolidinyl) benzamide, an oxazolidinone derivative, reveal insights into its conformational heterogeneity, crucial for understanding its functional properties (Park et al., 2000).

Diagnostic and Imaging Applications

  • X-ray Diagnostic Agents : The synthesis of 2,4,6-triiodo-1,3-benzenedicarboxamide analogs linked to a 4-(hydroxymethyl)-oxazolidin-2-one moiety are of interest as X-ray diagnostic agents. These compounds exhibit interesting NMR spectral features due to atropisomerism, important for diagnostic imaging (Pillai et al., 1994).

Novel Chemical Transformations

  • Aminooxycarbenes Chemistry : The study of oxazolidin-2-ylidenes and related compounds highlights novel reactions, including insertion into the OH bond of phenols and formation of spiro-fused hydantoins. These findings are significant for developing new synthetic pathways and compounds (Couture et al., 1997).

Mechanism of Action

While the specific mechanism of action for “N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide” is not available, a molecular docking study was performed on a related compound, showing that it is a good agent because of its affinity and ability to adhere to the active sites of the protein .

Properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13(15-4-5-16-6-7-19-14(16)18)11-1-2-12-10(9-11)3-8-20-12/h1-3,8-9H,4-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBAMDGCKGFCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCNC(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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